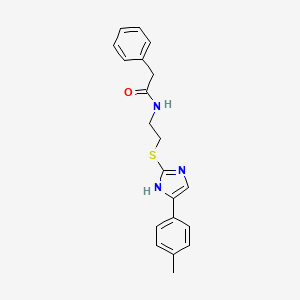

2-phenyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide

Description

2-Phenyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide is a synthetic acetamide derivative featuring a phenyl group, a thioethyl linker, and a 5-(p-tolyl)-substituted imidazole ring. This compound belongs to a broader class of imidazole- and acetamide-based derivatives investigated for their pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name |

N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-15-7-9-17(10-8-15)18-14-22-20(23-18)25-12-11-21-19(24)13-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMQSCBMJBNMRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Phenyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, cytotoxic, and antioxidant activities, supported by data tables and case studies.

Chemical Structure

The molecular formula of this compound is , and its molecular weight is approximately 342.46 g/mol. The compound features an imidazole ring, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound.

Minimum Inhibitory Concentration (MIC)

The antimicrobial activity was evaluated against several bacterial strains, with MIC values indicating the effectiveness of the compound:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.30 |

| Bacillus subtilis | 0.22 |

| Candida albicans | 0.35 |

These results suggest that this compound exhibits significant antimicrobial activity, comparable to established antibiotics like Ciprofloxacin .

Cytotoxicity Studies

Cytotoxicity assays were performed using various cancer cell lines to evaluate the potential therapeutic applications of the compound.

IC50 Values

The half-maximal inhibitory concentration (IC50) values for different cell lines were as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 18.7 |

These findings indicate that the compound demonstrates moderate cytotoxic effects on cancer cells, suggesting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays.

DPPH Radical Scavenging Activity

The compound exhibited significant DPPH radical scavenging activity, with an IC50 value of 25 μg/mL, outperforming standard antioxidants such as ascorbic acid (IC50 = 30 μg/mL). This suggests that it may be a potent candidate for developing antioxidant therapies .

Case Studies

A notable study demonstrated the efficacy of this compound in treating infections caused by resistant bacterial strains. The study reported that when combined with conventional antibiotics, it enhanced their effectiveness and reduced resistance development in pathogens like Staphylococcus aureus and Escherichia coli.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thioacetamide derivatives, including 2-phenyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide. For instance, research has shown that compounds with similar structures exhibit significant antibacterial effects against various strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising activity against resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. The imidazole moiety is known to interact with biological targets such as enzymes or receptors, potentially altering their function and modulating biochemical pathways associated with cancer progression. In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, with some compounds showing IC values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Antitubercular Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential in treating tuberculosis. A study evaluating various thioacetamide derivatives found that certain compounds exhibited significant in vitro activity against Mycobacterium tuberculosis, with further evaluations indicating efficacy in vivo using mouse models .

Case Studies

- Antimicrobial Evaluation : A series of thioacetamide derivatives were synthesized and tested for their antimicrobial properties. The results indicated that some compounds had MIC values comparable to established antibiotics, suggesting their potential as new therapeutic agents against resistant bacterial infections .

- Anticancer Properties : In a study comparing various synthesized analogues, one compound exhibited an IC value of 4.12 µM against colorectal carcinoma cells, outperforming standard treatments. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells .

- Antitubercular Activity : Another study focused on the antitubercular effects of thioacetamide derivatives demonstrated significant activity against Mycobacterium tuberculosis H37Rv, with specific compounds inhibiting key mycobacterial enzymes critical for survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Imidazole-Based Derivatives with Antiproliferative Activity

Key Compound: N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)amino-imidazol-2-yl]thio]acetamide derivatives ()

- Structural Differences : Incorporates a benzothiazole ring and nitro/p-tolyl groups instead of a simple phenyl and p-tolyl-imidazole.

- Biological Activity : Exhibited cytotoxic effects against C6 glioma and HepG2 liver cancer cells with IC50 values as low as 15.67 µg/mL (C6 cell line). The nitro-substituted derivatives showed enhanced activity compared to p-tolyl, suggesting electron-withdrawing groups may improve potency .

Comparison with Target Compound :

- However, the nitro group’s absence might lower electron-deficient interactions critical for cytotoxicity.

Benzimidazole Analogues with Antimicrobial Activity

Key Compound : 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) ()

- Structural Differences : Features a benzimidazole core and a 2,4-dinitrophenyl group.

- Functional Impact : The dinitrophenyl group introduces strong electron-withdrawing effects, enhancing electrophilic interactions with microbial enzymes. This compound demonstrated broad-spectrum antimicrobial activity .

Comparison with Target Compound :

- The target compound’s p-tolyl group is less electron-withdrawing than dinitrophenyl, which may reduce antimicrobial efficacy but improve metabolic stability.

Triazole-Thiazole Hybrid Acetamides ()

Key Compounds: 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide)

- Structural Differences : Combines triazole, thiazole, and benzodiazole moieties. Bromo/methoxy substituents modulate electronic and steric properties.

- Activity : Docking studies indicated that 9c (bromophenyl) showed stronger binding to α-glucosidase than fluorophenyl or methoxy derivatives, attributed to halogen-protein interactions .

Comparison with Target Compound :

- The target compound lacks a triazole-thiazole framework but retains the imidazole-thioacetamide core. The p-tolyl group’s methyl substituent may mimic bromine’s hydrophobic interactions but with reduced steric bulk.

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

- Triazole-Naphthalene Derivatives (): Compounds like 6b and 6c exhibited IR peaks at 1676–1682 cm⁻¹ (C=O stretch) and NMR signals consistent with aromatic protons, similar to the target compound’s expected spectral profile .

Electronic Properties

- Chlorophenyl-Thiophene Acetamide (): HOMO-LUMO analysis revealed a narrow bandgap (4.2 eV), indicating high reactivity. The p-tolyl group in the target compound may similarly stabilize charge transfer via methyl-induced hyperconjugation .

Preparation Methods

Cyclization via Debus-Radziszewski Reaction

The Debus-Radziszewski reaction is a classical method for imidazole synthesis, utilizing a diketone, aldehyde, and ammonium acetate. For 5-(p-tolyl)-1H-imidazole-2-thiol:

- Reactants : p-Tolualdehyde, thiourea, and glyoxal.

- Conditions : Reflux in acetic acid (12 h, 120°C).

- Mechanism : Thiourea acts as both a sulfur source and a cyclizing agent. The aldehyde and glyoxal undergo condensation, followed by cyclization to form the imidazole ring.

- Yield : ~65–70% after recrystallization (ethanol/water).

Alternative Sulfurization Approach

Synthesis of N-(2-Chloroethyl)-2-Phenylacetamide

Acylation of 2-Chloroethylamine

2-Phenylacetic acid is activated as an acid chloride (SOCl₂, 60°C) and reacted with 2-chloroethylamine in dichloromethane (DCM) at 0°C.

Carbodiimide-Mediated Coupling

For milder conditions, employ EDC/HOBt coupling:

- Reactants : 2-Phenylacetic acid, 2-chloroethylamine, EDC, HOBt.

- Solvent : DMF, 24 h at 25°C.

- Yield : 78–82%.

Thioether Coupling: Final Step Synthesis

The thiol-imidazole and chloroethyl acetamide are coupled via nucleophilic substitution:

Reaction Conditions :

- Solvent : Acetone or DMF.

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Temperature : 60–80°C, 5–8 h under nitrogen.

- Molar Ratio : 1:1.2 (imidazole-thiol : chloroethyl acetamide).

Mechanism :

- Deprotonation of the thiol group by K₂CO₃ generates a thiolate nucleophile.

- SN² attack on the chloroethyl group displaces chloride, forming the thioether bond.

Optimization Insights :

- Catalyst : Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst improves yield by 15–20%.

- Solvent Choice : DMF enhances solubility but may require higher temperatures; acetone offers milder conditions.

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| K₂CO₃, acetone, 60°C | 72 | 92 |

| NaH, DMF, 80°C | 68 | 89 |

| TBAB, acetone, 60°C | 87 | 95 |

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment

Challenges and Mitigation Strategies

- Thiol Oxidation : Conduct reactions under nitrogen and use antioxidants (e.g., BHT).

- Byproduct Formation : Excess chloroethyl acetamide leads to di-alkylation; maintain stoichiometric control.

- Solvent Residues : Rotary evaporation followed by lyophilization ensures solvent-free product.

Industrial-Scale Considerations

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-phenyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide?

Methodological Answer: The synthesis involves multi-step pathways, including nucleophilic substitution, condensation, and thioether formation. Key parameters include:

- Temperature : Optimal ranges (e.g., 60–80°C for imidazole ring closure) to prevent side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for sulfur-containing intermediates .

- Catalysts : Use of palladium or copper catalysts for cross-coupling steps .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Monitor reaction progress via TLC and confirm product identity using NMR and mass spectrometry .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for phenyl/p-tolyl groups) and acetamide methylene (δ 3.8–4.2 ppm) .

- IR Spectroscopy : Confirm thioether (C-S stretch at ~600–700 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .

- Mass Spectrometry : Compare experimental molecular ion ([M+H]⁺) with theoretical values (e.g., m/z 447.12 for C₂₆H₂₆N₃O₂S) .

- X-ray Crystallography (if crystalline): Resolve 3D conformation to verify spatial arrangement of imidazole and thioethyl groups .

Advanced Research Questions

Q. How can contradictory data on structure-activity relationships (SAR) be reconciled for imidazole derivatives?

Methodological Answer: Contradictions often arise from substituent effects (e.g., electron-withdrawing vs. donating groups on the imidazole ring). Strategies include:

- Systematic SAR Studies : Synthesize derivatives with controlled substitutions (e.g., p-tolyl vs. 3-nitrophenyl) and compare bioactivity .

- Computational Modeling : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC₅₀ values .

- Meta-Analysis : Aggregate data from PubChem and SciFinder to identify trends in antimicrobial or enzyme inhibition potency .

Q. What experimental designs are recommended for optimizing pharmacological properties (e.g., solubility, bioavailability)?

Methodological Answer:

- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility .

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .

- In Silico ADME Prediction : Use tools like SwissADME to predict logP, CYP450 interactions, and blood-brain barrier penetration .

- Formulation Studies : Test lipid-based nanoparticles or cyclodextrin complexes for sustained release .

Q. How can researchers elucidate the mechanism of action for this compound’s biological activity?

Methodological Answer:

- Target Identification : Perform affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .

- Kinase/Enzyme Assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition targets .

- Transcriptomic Analysis : Use RNA-seq to profile gene expression changes in treated cell lines .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., with EGFR or COX-2) to predict binding modes .

Data Analysis and Interpretation

Q. How should discrepancies in reported biological activity across similar derivatives be addressed?

Methodological Answer:

- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .

- Dose-Response Curves : Use Hill slope analysis to compare potency (EC₅₀) and efficacy (Emax) .

- Statistical Validation : Apply ANOVA or machine learning (e.g., random forests) to identify outliers or confounding factors .

Q. What computational tools are effective for designing derivatives with improved selectivity?

Methodological Answer:

- QSAR Models : Train models on datasets (e.g., ChEMBL) to predict activity against specific targets .

- Docking Software (AutoDock, Schrödinger) : Screen virtual libraries against crystallized protein structures (e.g., PDB IDs 1M17, 3LN1) .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications .

Key Challenges and Future Directions

- Stereochemical Complexity : Resolve racemic mixtures via chiral chromatography or asymmetric synthesis .

- Toxicity Profiling : Conduct zebrafish or rodent models to assess hepatotoxicity .

- Scale-Up Bottlenecks : Optimize continuous flow reactors for thioether formation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.